(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is a chiral amino acid derivative It features a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method is the bromination of 3-hydroxyphenylalanine, followed by protection and deprotection steps to introduce the amino group in the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-bromo-5-oxophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(5-hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(2-nitro-5-hydroxyphenyl)propanoic acid or 3-amino-3-(2-amino-5-hydroxyphenyl)propanoic acid.
Scientific Research Applications
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylalanine: Lacks the bromine atom but has a similar structure.
3-Bromo-5-hydroxyphenylalanine: Similar structure but without the amino group in the same position.
3-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Chlorine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to the presence of both the bromine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid, a brominated amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure, characterized by a brominated aromatic ring and hydroxyl group, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Chemical Structure and Properties
The chemical formula of this compound is C9H10BrNO2. Its structural features include:
- Amino Group : Contributes to its classification as an amino acid.
- Carboxylic Acid Group : Essential for its reactivity and biological activity.
- Bromine Atom : Enhances lipophilicity and may affect receptor interactions.
- Hydroxyl Group : Potentially increases antioxidant activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage. The compound has shown effectiveness in assays such as the DPPH radical scavenging test, where it outperformed many standard antioxidants .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have reported that derivatives of this compound can significantly reduce cell viability in non-small cell lung cancer (NSCLC) models, such as A549 cells. For instance, certain derivatives reduced A549 cell viability by over 50%, indicating promising anticancer activity .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : Its structural features allow it to interact with various receptors, potentially influencing signal transduction pathways involved in cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxyphenylalanine | Hydroxylated phenylalanine | Neuroactive effects; potential as a neurotransmitter |
4-Bromo-L-tyrosine | Brominated tyrosine | Antioxidant properties; involvement in protein synthesis |
5-Bromoindole-2-carboxylic acid | Brominated indole with carboxylic acid | Antimicrobial activity; used in drug design |
2-Bromophenylalanine | Brominated phenylalanine | Similar neuroactive properties; used in pharmacological studies |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
- Antioxidant Activity Study : In a controlled laboratory setting, this compound was tested against various free radicals. Results indicated a strong correlation between concentration and scavenging ability, making it a candidate for further development as an antioxidant supplement .
- Cytotoxicity Evaluation : A study involving the A549 cell line demonstrated that certain derivatives of this compound exhibited cytotoxic effects comparable to traditional chemotherapeutics like doxorubicin. This suggests potential applications in cancer therapy .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
CPWFIZIIWUIHQR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@H](CC(=O)O)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |
Origin of Product |
United States |
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